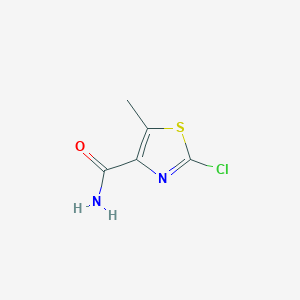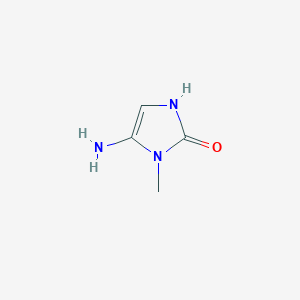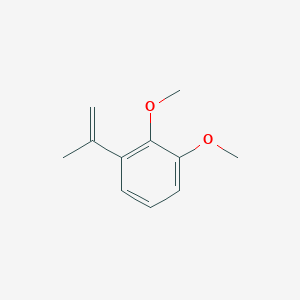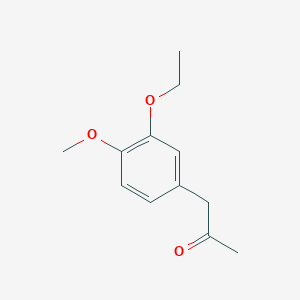
1-(3-Ethoxy-4-methoxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxy-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 It is a ketone derivative characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sodium hydroxide or hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and product quality.
化学反応の分析
Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(3-ethoxy-4-methoxyphenyl)propan-2-ol.
Substitution: The ethoxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(3-Ethoxy-4-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
1-(4-Methoxyphenyl)propan-2-one: This compound lacks the ethoxy group, making it less versatile in certain reactions.
1-(3,4-Dimethoxyphenyl)propan-2-one: The presence of an additional methoxy group can alter its reactivity and applications.
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: The hydroxy group introduces different chemical properties and potential biological activities.
Uniqueness: 1-(3-Ethoxy-4-methoxyphenyl)propan-2-one is unique due to the combination of ethoxy and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
1-(3-ethoxy-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-4-15-12-8-10(7-9(2)13)5-6-11(12)14-3/h5-6,8H,4,7H2,1-3H3 |
InChIキー |
MXRMBFXHCIISDM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




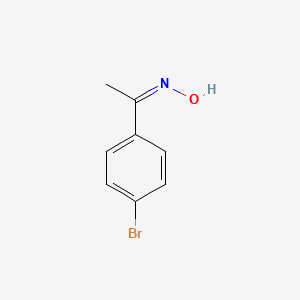
![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)


![2-Azaspiro[3.3]heptan-6-amine](/img/structure/B11925141.png)
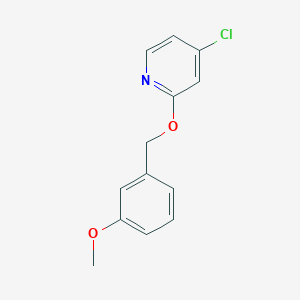

![2-Azabicyclo[1.1.1]pentane](/img/structure/B11925148.png)
